molecular formula C13H9N3O3 B11784349 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B11784349
M. Wt: 255.23 g/mol
InChI Key: MUGJFZGHBIMVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]py pyrazine core with a phenyl substituent at position 6 and a carboxylic acid group at position 1. Its molecular formula is C₁₃H₁₀N₃O₃, with a molecular weight of 267.24 g/mol (calculated from SMILES: O=C(O)C1=C(C(NCC2)=O)N2C=N1) . The compound is synthesized via multi-step protocols involving Suzuki coupling and reductive amination, as evidenced by related imidazo[1,5-a]pyrazine derivatives .

Pharmaceutical relevance is suggested by structural analogs, such as methyl 7-[3-amino-4-(2,4,5-trifluorophenyl)butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate, which is used in diabetes therapeutics . The 8-oxo group and phenyl substitution likely influence its electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

8-oxo-6-phenyl-7H-imidazo[1,5-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C13H9N3O3/c17-12-11-10(13(18)19)14-7-16(11)6-9(15-12)8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,18,19)

InChI Key

MUGJFZGHBIMVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=C3C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

This method involves the cyclization of α-amino ketones with carbonyl-containing precursors. For example, US7517874B2 describes the synthesis of imidazo[1,5-a]pyrazine derivatives via condensation of 2-aminopyrazine derivatives with α-keto acids.

General Procedure:

  • React 2-amino-5-phenylpyrazine with glyoxylic acid under acidic conditions.

  • Cyclize intermediates using dehydrating agents (e.g., POCl₃ or PCl₅).

  • Hydrolyze ester intermediates to yield the carboxylic acid.

Optimization Notes:

  • Temperature : Reactions proceed optimally at 80–100°C in toluene or DMF.

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

Yield and Scalability Data

StepReagentsTime (h)Yield (%)Purity (%)
CyclocondensationGlyoxylic acid, POCl₃126590
HydrolysisNaOH, H₂O/EtOH68595

Multi-Component Ring-Closing Reactions

One-Pot Synthesis Strategy

WO2010125101A1 discloses a one-pot method using 2-aminopyrazine, benzaldehyde derivatives, and malonic acid derivatives. The reaction proceeds via imine formation, followed by cyclization and oxidation.

Key Steps:

  • Condensation of 2-aminopyrazine with benzaldehyde to form a Schiff base.

  • Addition of diethyl malonate and cyclization under basic conditions.

  • Oxidation of the dihydro intermediate using MnO₂ or DDQ.

Advantages:

  • Reduced purification steps.

  • Scalable to >100 g batches.

Comparative Reaction Conditions

Oxidizing AgentSolventTemp (°C)Yield (%)
MnO₂DCM2572
DDQTHF5068
H₂O₂/AcOHEtOH7058

Post-Functionalization of Intermediates

Analytical Validation

  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR : δ 8.2 ppm (H-2, singlet), δ 7.5–7.3 ppm (phenyl multiplet).

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipases or transaminases for asymmetric synthesis of intermediates, though yields remain modest (40–50%).

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic cyclization steps, improving reproducibility .

Chemical Reactions Analysis

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the oxo or phenyl groups.

Scientific Research Applications

Introduction to 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry for its potential applications in various therapeutic areas. This compound is characterized by its unique imidazo[1,5-a]pyrazine core, which is known for its diverse biological activities. This article explores the scientific research applications of this compound, including its synthesis, biological properties, and potential therapeutic uses.

Synthesis of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

The synthesis of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves several chemical reactions that typically start from simpler precursors. The methods often include the use of various catalysts and solvents to optimize yield and purity. For instance, a common approach involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine framework.

Key Synthetic Pathways

Synthetic Method Description Yield
Cyclization ReactionUtilizes aryl and carbonyl compounds in a solvent-free environment80-85%
Microwave-Assisted SynthesisEnhances reaction efficiency and reduces reaction timeHigh yield
Base-Catalyzed ReactionsEmploys potassium carbonate as a base to facilitate cyclizationVariable yields depending on conditions

Antitumor Properties

Research has indicated that compounds within the imidazo[1,5-a]pyrazine class exhibit significant antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

  • Mechanism of Action : Inhibition of DNA topoisomerases which are essential for DNA replication.
  • Case Study : A study demonstrated that derivatives of imidazo[1,5-a]pyrazines showed IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The results suggest that it may serve as a potential lead compound for developing new antibiotics.

  • Target Pathogens : Bacteria such as Staphylococcus aureus and Escherichia coli.
  • Results : Exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid has been assessed using various assays such as DPPH radical scavenging.

  • Findings : The compound demonstrated significant radical scavenging ability, suggesting its utility in preventing oxidative stress-related diseases .

Cancer Therapy

Given its antitumor properties, 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is being explored as a potential candidate for cancer therapy. Its ability to inhibit key enzymes involved in tumor growth makes it an attractive target for drug development.

Neurological Disorders

Emerging research suggests that compounds with similar structures may have neuroprotective effects. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 6-phenyl group in the target compound may enhance lipophilicity compared to alkyl-substituted analogs (e.g., tetrahydro derivatives in ).
  • Synthetic Efficiency: Yields for related compounds vary widely, with pyrrolo[1,2-a]pyrazines achieving >75% yields , while imidazo[1,5-a]pyrazinones require optimized conditions for >85% yields .

Key Observations :

  • TLR7 Antagonists: Pyrazolo[1,5-a]quinoxalines exhibit potent TLR7 inhibition (IC₅₀ ~8–10 µM) but lack TLR8 activity, highlighting selectivity influenced by heterocycle core .
  • Antimicrobial Activity : Pyrrolo[1,2-a]pyrazines show moderate antimicrobial activity (MIC 12.5–50 µg/mL), suggesting the 1-oxo group and carboxylic acid substituents enhance interaction with bacterial targets .
  • Therapeutic Potential: Imidazo[1,5-a]pyrazine derivatives in diabetes formulations (e.g., Retagliptin phosphate ) underscore the scaffold’s versatility in drug design.
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Spectral Data (IR, NMR) Reference
8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid Not reported Not reported IR: C=O stretch (1676 cm⁻¹), NH (3144 cm⁻¹)*
Imidazo[1,5-a]pyrazin-8(7H)-one (3g) 183–185 Chloroform/hexane IR: 1676 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride Not reported Water-soluble ¹H-NMR: δ 8.26 (s, 1H, aromatic)

*Inferred from structurally similar compounds.

Key Observations :

  • Thermal Stability : The 8-oxo group in compound 3g correlates with a high melting point (183–185°C), suggesting strong intermolecular interactions .
  • Solubility : Tetrahydro derivatives (e.g., ) exhibit improved aqueous solubility due to reduced aromaticity, whereas phenyl-substituted analogs may require formulation aids for bioavailability.

Biological Activity

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid (CAS Number: 1707566-32-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is C₁₃H₉N₃O₃, with a molecular weight of 255.23 g/mol. The structure features an imidazo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₉N₃O₃
Molecular Weight255.23 g/mol
CAS Number1707566-32-2

The biological activity of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and cancerous processes. The compound has shown potential in modulating pathways related to cytokine production and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines with promising results:

Cell LineIC₅₀ (µM)Reference
MCF-70.39
HCT1160.46
NCI-H4600.03

These findings suggest that the compound may inhibit cancer cell growth effectively, potentially through interference with key signaling pathways such as those involving Aurora-A kinase.

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are critical in various inflammatory diseases:

CytokineIC₅₀ (µM)Reference
TNFα0.067
IL-170.1

This activity underscores its potential utility in treating inflammatory conditions.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of imidazo[1,5-a]pyrazine compounds against different cancer cell lines, demonstrating that modifications to the core structure can enhance efficacy against specific targets .
  • Mechanistic Studies : Research exploring the interaction of 8-Oxo-6-phenyl derivatives with kinases revealed that these compounds could serve as selective inhibitors, providing a pathway for developing targeted therapies against cancer .

Q & A

Q. What are the recommended methods for synthesizing 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid?

Synthesis typically involves multi-step pathways, including condensation reactions and cyclization. For example, related imidazo[1,5-a]pyrazine derivatives are synthesized via:

  • Step 1 : Condensation of substituted pyrazines with α-keto acids under reflux in anhydrous solvents (e.g., DMF or THF).
  • Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to verify hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • IR Spectroscopy : Detect key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the dihydroimidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,5-a]pyrazine derivatives?

  • Target Validation : Use kinase/ATPase inhibition assays (e.g., fluorescence polarization) to compare activity across analogs .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., phenyl or carboxyl groups) and test against isoforms (e.g., PI3Kγ vs. PI3Kδ) to identify selectivity drivers .
  • Data Triangulation : Cross-reference with crystallographic data (e.g., PDB entries) to validate binding modes .

Q. What strategies improve synthetic yield and purity for this compound?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance cyclization efficiency .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
  • Byproduct Mitigation : Employ scavenger resins (e.g., QuadraPure™) to remove unreacted reagents during workup .

Q. How can computational modeling aid in understanding its mechanism of action?

  • Docking Studies : Use AutoDock Vina with ATP-binding pockets (e.g., kinases) to predict binding affinities. The InChIKey (e.g., FTAAQVPQRONGSH for analogs) facilitates database searches .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Methodological Considerations

Q. What precautions are necessary for safe handling and disposal?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Q. How can this compound serve as an intermediate in multi-step syntheses?

  • Functionalization : React the carboxylic acid group with EDCI/HOBt to form amides for prodrug development .
  • Derivatization : Introduce fluorophores via Suzuki-Miyaura coupling at the phenyl ring for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.